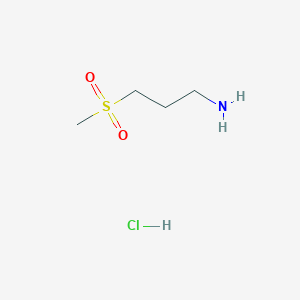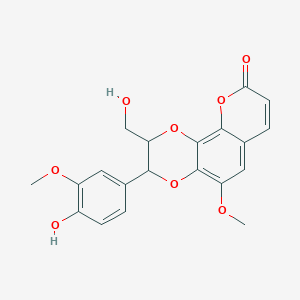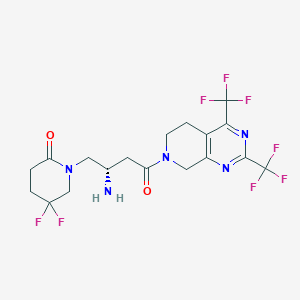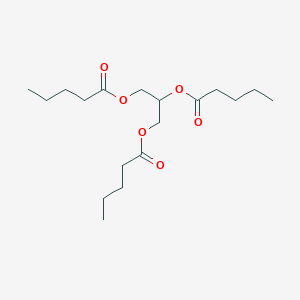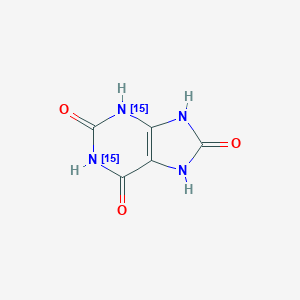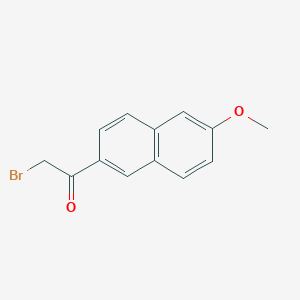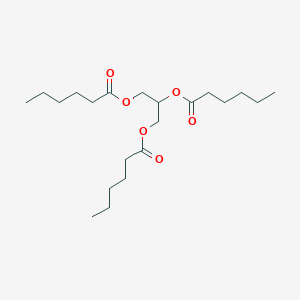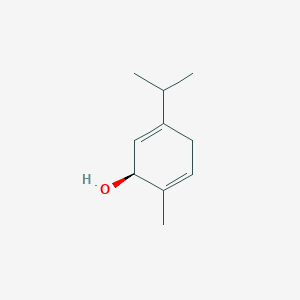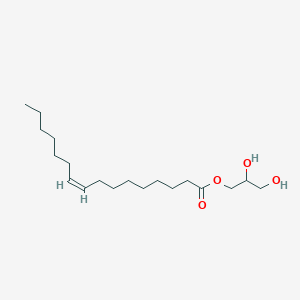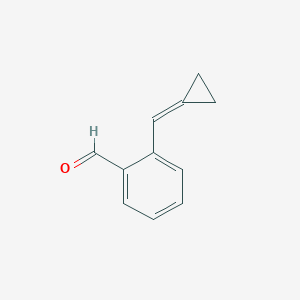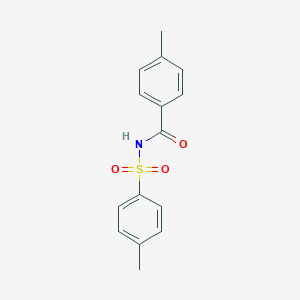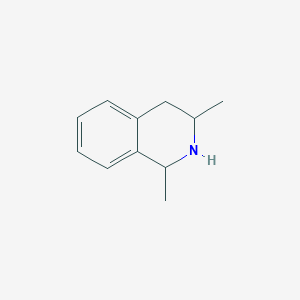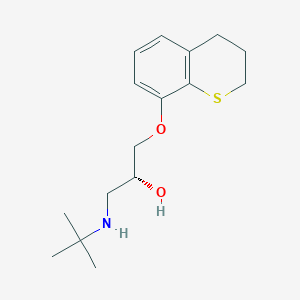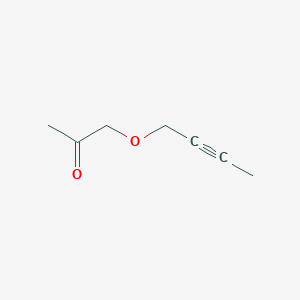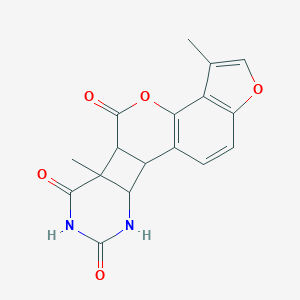
4'-Mat-3,4-adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 4'-Mat-3,4-adduct is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the DNA base, thymine, and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of the 4'-Mat-3,4-adduct involves its binding to DNA. The compound forms covalent bonds with the DNA base, thymine, which leads to the modification of the DNA structure. This modification can alter the transcriptional activity of genes and lead to changes in gene expression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of the 4'-Mat-3,4-adduct are still being studied. However, it has been shown to have potential applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of the 4'-Mat-3,4-adduct is its ability to modify DNA structure. This property has potential applications in gene therapy and cancer treatment. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of the 4'-Mat-3,4-adduct. One of the main areas of research is in the field of cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, the compound has potential applications in gene therapy and the treatment of inflammatory diseases. Further studies are needed to determine the potential of this compound in these areas. Finally, the synthesis methods of the 4'-Mat-3,4-adduct can be optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of the 4'-Mat-3,4-adduct can be achieved using several methods. One of the most common methods involves the reaction of thymine with 4-methoxy-1,2-phenylenediamine in the presence of a catalyst. This reaction results in the formation of the 4'-Mat-3,4-adduct. Other methods include the reaction of thymine with 3,4-dibromoaniline or 3,4-dichloroaniline.
Wissenschaftliche Forschungsanwendungen
The 4'-Mat-3,4-adduct has been extensively studied due to its potential applications in various fields. One of the main areas of research is in the field of DNA modification. This compound has been shown to bind to DNA and modify its structure, which can lead to changes in gene expression. This property has potential applications in gene therapy and cancer treatment.
Eigenschaften
CAS-Nummer |
118122-53-5 |
|---|---|
Produktname |
4'-Mat-3,4-adduct |
Molekularformel |
C17H14N2O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
InChI-Schlüssel |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Kanonische SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Synonyme |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



